

Technical Support Center: Troubleshooting Off-Target Effects with ATR-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

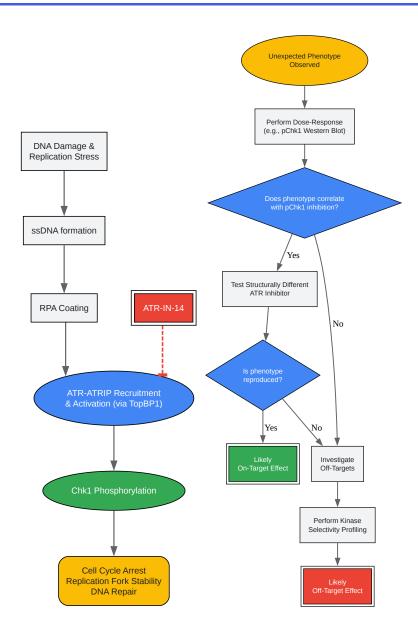
Compound of Interest		
Compound Name:	Atr-IN-14	
Cat. No.:	B15621049	Get Quote

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for potential off-target effects observed when using **ATR-IN-14**, a potent ATR kinase inhibitor.

Frequently Asked Questions (FAQs) Q1: What is the primary mechanism of action for ATR-IN14?

ATR-IN-14 is a powerful inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. [1] ATR is a master regulator of the DNA Damage Response (DDR), a critical cellular network for maintaining genomic stability.[2][3] It is activated by single-stranded DNA (ssDNA) that forms during replication stress or as a result of DNA damage.[4][5][6] Once active, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2][7][8][9] By inhibiting ATR's kinase activity, ATR-IN-14 blocks these protective mechanisms, making it particularly effective at inducing cell death in cancer cells that have high levels of replication stress and are highly dependent on the ATR pathway for survival.[7][10]





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- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Off-Target Effects with ATR-IN-14]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621049#why-am-i-seeing-off-target-effects-with-atr-in-14]

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